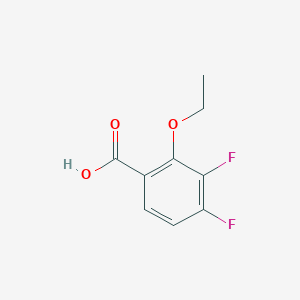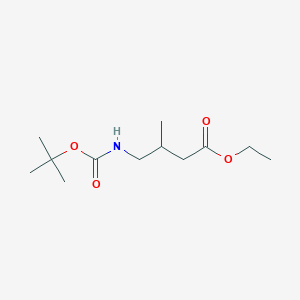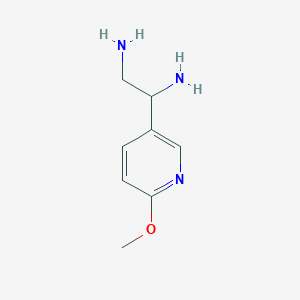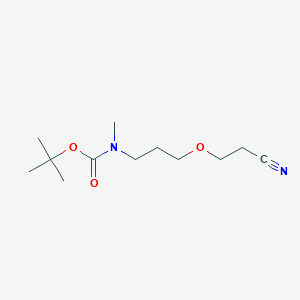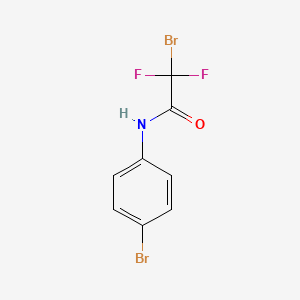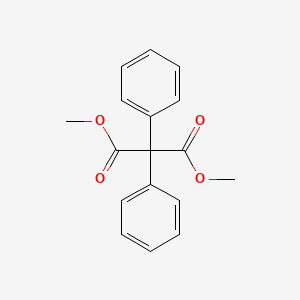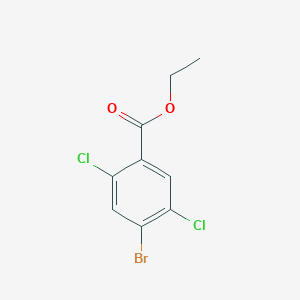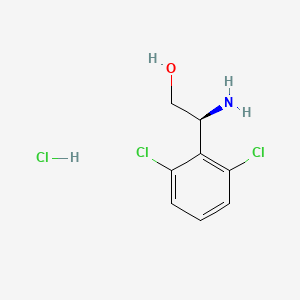
4-(Ethoxycarbonyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C8H8O4S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid typically involves the esterification of thiophene-3-carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where thiophene-3-carboxylic acid is reacted with ethanol and a strong acid catalyst such as sulfuric acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
化学反応の分析
Types of Reactions
4-(Ethoxycarbonyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
4-(Ethoxycarbonyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the target molecule it interacts with, potentially involving enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
Thiophene-3-carboxylic acid: A precursor in the synthesis of 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid.
Ethyl thioglycolate: Used in similar esterification reactions.
Thieno[2,3-b]pyrrole-2-carboxylic acids: Structurally related compounds with potential biological activity.
Uniqueness
This compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ethoxycarbonyl group provides additional reactivity compared to simpler thiophene derivatives, making it a valuable compound in synthetic chemistry and materials science.
特性
分子式 |
C8H8O4S |
|---|---|
分子量 |
200.21 g/mol |
IUPAC名 |
4-ethoxycarbonylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-13-3-5(6)7(9)10/h3-4H,2H2,1H3,(H,9,10) |
InChIキー |
VSFYLSCVROHYIL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


